Methyl 2-amino-3,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-3,5-difluorobenzoate” is a chemical compound with the molecular formula C8H7F2NO2 . It is used in research and development .
Synthesis Analysis
The synthesis of “Methyl 2-amino-3,5-difluorobenzoate” involves a reaction in methanol, benzine, and hexane at 0 - 20℃ . The exact details of the synthesis process are not available in the sources .Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-3,5-difluorobenzoate” is 187.14 . The InChI Key is UZQBFUJQVJXUCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-amino-3,5-difluorobenzoate” has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.13 cm/s . It is soluble, with a solubility of 0.789 mg/ml or 0.00421 mol/l .Scientific Research Applications
Applications in Biochemical Research
- Chemotaxis Protein Methylation in Bacteria : Methyl 2-amino-3,5-difluorobenzoate has been linked to the study of chemotaxis in bacteria. Ahlgren and Ordal (1983) identified that the reversible methylation of Bacillus subtilis methyl-accepting chemotaxis proteins involves glutamic acid residues, resulting in the formation of glutamate 5-methyl ester (Ahlgren & Ordal, 1983).
Applications in Analytical Chemistry
- Fluorescent Sensing : A study by Ye et al. (2014) developed a fluorogenic chemosensor using o-aminophenol and methyl 3,5-diformyl-4-hydroxybenzoate, demonstrating high selectivity and sensitivity towards Al3+ ions. This sensor was also applied for bio-imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).
Applications in Medicinal Chemistry
Antitumor Properties : Research by Bradshaw et al. (2002) involved amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds exhibited potent antitumor properties in vitro and in vivo, with particular effectiveness against breast and ovarian tumors (Bradshaw et al., 2002).
Synthesis of Pharmaceutical Intermediates : Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its degradation product, where 2-amino-5-benzoylbenzimidazole, a related compound, was identified (Al-Kurdi et al., 1999).
Applications in Organic Chemistry
Synthesis Optimization : Yin Jian-zhong (2010) optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a structurally related compound, highlighting its efficient production and potential applications in organic synthesis (Yin Jian-zhong, 2010).
Vibrational and Molecular Studies : Saxena et al. (2015) conducted a detailed vibrational study and molecular properties analysis of Methyl 2-amino 5-bromobenzoate, which is structurally similar to the compound , providing insights into its electronic and optical properties (Saxena et al., 2015).
Safety and Hazards
“Methyl 2-amino-3,5-difluorobenzoate” is classified as a warning substance . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
methyl 2-amino-3,5-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBFUJQVJXUCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3,5-difluorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.